molecular formula C₂₅H₄₂O₅ B1145382 12β-Hydroxyisocholic Acid Methyl Ester CAS No. 71883-63-1

12β-Hydroxyisocholic Acid Methyl Ester

Cat. No. B1145382
CAS RN: 71883-63-1
M. Wt: 422.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

12β-Hydroxyisocholic Acid Methyl Ester is a potent analog of microbiome metabolite . It has a molecular formula of C25H42O5 and a molecular weight of 422.61 . It is an intermediate in the synthesis of 12β-Hydroxyisocholic Acid, a bile acid.


Synthesis Analysis

The synthesis of 12β-Hydroxyisocholic Acid Methyl Ester involves a Nametkin-type rearrangement applied to protected cholic acid derivatives . This gives rise to tetra-substituted 13,14- and 13,17-unsaturated 12 β-methyl-18-nor-bile acid intermediates .


Molecular Structure Analysis

The molecular structure of 12β-Hydroxyisocholic Acid Methyl Ester is represented by the molecular formula C25H42O5 . The exact structure can be found in the MOL file associated with its CAS number 71883-63-1 .


Chemical Reactions Analysis

Esters, such as 12β-Hydroxyisocholic Acid Methyl Ester, typically undergo reactions like hydrolysis, which is catalyzed by either an acid or a base . The products of such reactions are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols . Esters can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

Chemical Synthesis and Modification

12β-Hydroxyisocholic Acid Methyl Ester and related compounds have been explored in various chemical synthesis and modification processes. For example, the ozonolysis of similar compounds has been studied, leading to the formation of methyl esters with specific structural characteristics (Budaev et al., 2016). Additionally, the synthesis of coenzyme A esters for studying bile acid biosynthesis involved similar hydroxy and methyl ester functionalities (Kurosawa et al., 2001).

Stereoselective Reactions

Stereoselective reactions involving beta-hydroxy phosphonates and aldehydes or ketones have utilized compounds structurally related to 12β-Hydroxyisocholic Acid Methyl Ester. These studies contribute to understanding stereospecific elimination in organic synthesis (Reichwein & Pagenkopf, 2003).

Antioxidant Properties

Studies have demonstrated that alkyl esters of hydroxycinnamic acids, which are structurally similar to 12β-Hydroxyisocholic Acid Methyl Ester, exhibit improved antioxidant activity and lipophilicity, suggesting potential applications in protecting cells against oxidative stress (Garrido et al., 2012).

Oxidation Studies

Research on the oxidation of abietic acid and its methyl ester, which shares structural similarities with 12β-Hydroxyisocholic Acid Methyl Ester, provides insights into preferred oxidation mechanisms and susceptible modification positions in certain molecular structures (Prinz et al., 2002).

Cytotoxicity and Anticancer Research

Certain compounds related to 12β-Hydroxyisocholic Acid Methyl Ester have been investigated for their cytotoxic effects, revealing potential applications in cancer research. For example, the cytotoxicity of abietane diterpenoids against various cell lines has been examined (Barrero et al., 2004).

Elastase Inhibition

Research into the synthesis of long-chain β-hydroxy fatty acid methyl esters, which are structurally analogous to 12β-Hydroxyisocholic Acid Methyl Ester, has shown potential for developing new elastase inhibitors, an area of interest in pharmaceutical research (Hasdemir et al., 2012).

Safety And Hazards

The safety data sheet for 12β-Hydroxyisocholic Acid indicates that no special measures are required for handling this compound . It is not classified according to the Globally Harmonized System (GHS) .

Future Directions

Bile acids like 12β-Hydroxyisocholic Acid Methyl Ester are gaining interest in the development of new therapeutics targeting metabolic and neurodegenerative diseases . They are also being explored for their potential in green and sustainable production of various chemicals .

properties

CAS RN

71883-63-1

Product Name

12β-Hydroxyisocholic Acid Methyl Ester

Molecular Formula

C₂₅H₄₂O₅

Molecular Weight

422.6

synonyms

(3α,​5β,​7α,​12β)​-3,​7,​12-​Trihydroxycholan-​24-​oic Acid Methyl Ester;  3α,7α,12β-Trihydroxy-5β-cholanic Acid Methyl Ester;  3α,7α,12β-Trihydroxy-5β-cholanoic Acid Methyl Ester;  Lagocholic Acid Methyl Ester

Origin of Product

United States

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